1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one - 1516266-56-0

1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one

Catalog Number: EVT-2801899
CAS Number: 1516266-56-0
Molecular Formula: C11H11BrFNO
Molecular Weight: 272.117
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclization Reactions: One approach involves the cyclization of appropriately substituted gamma-amino acids or their derivatives. [, , ]
  • Alkylation Reactions: Another method involves the alkylation of pyrrolidin-2-one with suitable alkyl halides or other electrophiles to introduce desired substituents at the nitrogen atom. [, , ]
  • Multicomponent Reactions: Multicomponent reactions offer efficient and convergent routes for the synthesis of complex pyrrolidin-2-one derivatives. []
Molecular Structure Analysis
  • Hydrolysis: The lactam ring can be hydrolyzed under acidic or basic conditions to yield the corresponding gamma-amino acid. []
  • Condensation Reactions: The carbonyl group in the pyrrolidin-2-one ring can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively. [, , ]
Mechanism of Action
  • Enzyme Inhibition: Certain derivatives act as inhibitors of enzymes involved in various biological pathways. [, , ]
  • Receptor Binding: Some derivatives bind to specific receptors, modulating their activity. [, ]
Physical and Chemical Properties Analysis
  • Solubility: Solubility in water and organic solvents affects absorption, distribution, and formulation. [, ]
  • Lipophilicity: Lipophilicity influences membrane permeability and distribution into tissues. [, ]

Anti-cancer agents:

Derivatives like (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (Talazoparib) act as potent poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitors, exhibiting antitumor efficacy in BRCA1 mutant breast cancer. [] Another example, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, demonstrated promising anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines. []

Acetylcholinesterase inhibitors for Alzheimer's disease:

Pyrrolidin-2-one derivatives have been explored as potential acetylcholinesterase (AChE) inhibitors for managing Alzheimer's disease. These molecules target AChE, an enzyme that breaks down acetylcholine, a neurotransmitter crucial for memory and cognitive function. []

Herbicides:

Some pyrrolidin-2-one derivatives, like 4-ethyl-3-(3-fluorophenyl)-1-(3-trifluoromethylphenyl)pyrrolidin-2-one (MT-141), have shown herbicidal activity against various weed species, making them potentially valuable for agricultural applications. []

Antioxidant and Anticholinergic Agents:

Certain bromophenol derivatives containing the pyrrolidin-2-one moiety exhibited potent antioxidant and anticholinergic activities, suggesting their potential in treating oxidative stress-related diseases and neurological disorders. []

Spiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'-(2H)-tetrones, a class of spirosuccinimides based on the isoquinoline-1,3-dione framework and containing the pyrrolidin-2-one moiety, have been investigated as aldose reductase inhibitors for potential use in treating diabetic complications. []

(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169) is a novel intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM) being evaluated for treatment-resistant depression. []

Antiarrhythmic and α-Adrenoceptor Antagonists:

Several arylpiperazine derivatives of pyrrolidin-2-one have been synthesized and shown to possess antiarrhythmic and α-adrenoceptor antagonist properties, suggesting their potential in managing cardiovascular diseases. [, ]

Future Directions
  • Further exploration of structure-activity relationships (SAR): Continued research is needed to optimize the potency, selectivity, and pharmacokinetic properties of pyrrolidin-2-one derivatives for specific therapeutic applications. [, , ]
  • Development of novel synthetic methodologies: Exploring new synthetic approaches for accessing diversely substituted pyrrolidin-2-one derivatives with improved efficiency and stereoselectivity will expand the chemical space for drug discovery. []
  • Investigating the mechanism of action: A deeper understanding of the mechanisms by which these derivatives exert their biological effects is crucial for developing more effective and targeted therapies. [, , ]
  • Evaluation in preclinical and clinical settings: Promising pyrrolidin-2-one derivatives should undergo rigorous preclinical and clinical evaluation to assess their safety, efficacy, and therapeutic potential in humans. [, , ]

(8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (Talazoparib)

    Compound Description: Talazoparib is a potent, orally bioavailable poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitor []. It exhibits remarkable antitumor efficacy, particularly in BRCA1/2 mutant cancers [].

    Relevance: While Talazoparib shares the 4-fluorophenyl moiety with 1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one, it belongs to the tetrahydropyridophthalazinone class and is structurally distinct from the simpler pyrrolidin-2-one scaffold. The research on Talazoparib highlights the biological significance of targeting specific enzymes like PARP in cancer therapy [].

4-Ethyl-3-(3-fluorophenyl)-1-(3-trifluoromethylphenyl)pyrrolidin-2-one (MT-141)

    Compound Description: MT-141 is a diphenylpyrrolidinone compound exhibiting herbicidal activity []. It effectively controls various grasses and shows potential for weed management in cotton production [].

1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one

    Compound Description: This compound is a nonpeptidomimetic antagonist targeting X-linked and cellular inhibitor of apoptosis proteins (IAPs) []. It is a clinical candidate under investigation as an anticancer agent [].

    Relevance: This compound, while containing a pyrrolidinone moiety as part of its larger structure, is not directly comparable to 1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one. Its complex structure, incorporating elements like a piperazine ring and a morpholine group, distinguishes it significantly from the simpler pyrrolidin-2-one scaffold of the primary compound [].

(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

    Compound Description: BMS-986169 is a novel, intravenous glutamate N-methyl-D-aspartate (NMDA) 2B receptor negative allosteric modulator (NAM) []. It shows potential for treating treatment-resistant depression [].

    Relevance: BMS-986169 shares the core pyrrolidin-2-one structure with 1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one. Notably, both compounds feature a fluorinated aromatic ring, with BMS-986169 having a 3-fluoro-4-(4-hydroxyphenyl)piperidine substituent at position 3 of the pyrrolidinone ring, while 1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one has a 2-bromo-3-fluorophenylmethyl group at position 1. This structural similarity suggests that modifications to the pyrrolidin-2-one scaffold could lead to diverse pharmacological activities. [].

3-(4-(4-Fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one

    Compound Description: This compound is a pyrrolidin-2-one derivative designed as a potential anti-Alzheimer's agent []. It was developed as part of a series of analogs inspired by the drug donepezil [].

1-(2,3,6-Tribromo-4,5-dihydroxybenzyl)pyrrolidin-2-one

    Compound Description: This bromophenol compound, found in natural sources, demonstrates potent antioxidant and anticholinergic activities [].

    Relevance: This compound exhibits a clear structural relationship with 1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one, as both share the fundamental 1-benzylpyrrolidin-2-one framework. The distinction lies in the substitution pattern on the benzyl ring. While 1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one has bromine and fluorine atoms, 1-(2,3,6-Tribromo-4,5-dihydroxybenzyl)pyrrolidin-2-one is characterized by three bromine atoms and two hydroxyl groups. These variations in the substitution pattern could influence the compounds' interactions with biological targets, potentially contributing to their distinct biological profiles [].

    Compound Description: This spirosuccinimide compound exhibits potent aldose reductase inhibitory activity []. It was investigated as a potential therapeutic agent for diabetic complications [].

    Relevance: This compound, despite containing a pyrrolidinone ring, is not directly comparable to 1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one. Its complex spirocyclic structure, incorporating an isoquinoline moiety and a tetrone group, distinguishes it significantly from the simpler pyrrolidin-2-one scaffold of the primary compound []. This distinction highlights the diverse chemical space that can be explored by modifying and expanding upon simpler core structures in medicinal chemistry.

1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one

    Compound Description: This compound, bearing a quinoxaline moiety, was synthesized and evaluated for its antimicrobial activity [].

Properties

CAS Number

1516266-56-0

Product Name

1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one

IUPAC Name

1-[(2-bromo-3-fluorophenyl)methyl]pyrrolidin-2-one

Molecular Formula

C11H11BrFNO

Molecular Weight

272.117

InChI

InChI=1S/C11H11BrFNO/c12-11-8(3-1-4-9(11)13)7-14-6-2-5-10(14)15/h1,3-4H,2,5-7H2

InChI Key

PETIKMPGPCZFPX-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)CC2=C(C(=CC=C2)F)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.